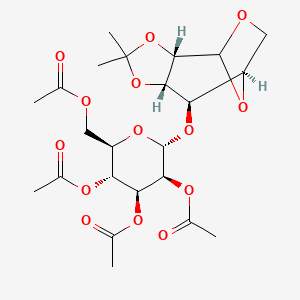
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 2,3,4-Tri-O-acetyl-1,6-anhydro-β-d-mannopyranose, involves artifact production during carbohydrate analysis, highlighting the intricate processes involved in synthesizing such complex molecules. A novel synthesis approach for 2,3,5-tri-O-acetyl-1,6-anhydro-β-d-mannofuranose was also developed, showcasing the synthetic versatility of these compounds (Manna, Mcanalley, & Ammon, 1993).
Molecular Structure Analysis
The molecular structure of these compounds is confirmed through advanced techniques such as X-ray analysis. For instance, the structure of a dimer derivative was elucidated, providing insights into the spatial arrangement and bonding within these molecules (Manna, Mcanalley, & Ammon, 1993).
Chemical Reactions and Properties
These compounds undergo a variety of chemical reactions, demonstrating their reactivity and functional utility in synthetic chemistry. For example, the formation of methyl 4-(2,3:5,6-di-O-isopropylidene-α- and -β-d-mannofuranosyl)-3-oxobutanoate illustrates the compound's ability to participate in complex chemical transformations, leading to new compounds with potential applications in various fields (Herrera & Baelo, 1985).
Physical Properties Analysis
The physical properties of these compounds, such as crystallinity, melting points, and solubility, are essential for understanding their behavior in different environments and their suitability for various applications. The kinetic acetonation of D-mannose, leading to derivatives like 4,6-mono- and 2,3:4,6-di-O-isopropylidene-D-mannopyranose, provides valuable information on the physical characteristics of these compounds (Gelas & Horton, 1978).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are crucial for the practical application of these compounds. The stereocontrolled synthesis approaches and reactions with different reagents highlight the rich chemistry of these molecules and their potential utility in synthetic carbohydrate chemistry (Crich & Banerjee, 2006).
Aplicaciones Científicas De Investigación
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have significant importance in synthesizing complex organic molecules such as 5H-pyrano[2,3-d]pyrimidine scaffolds. These scaffolds have a wide range of applications in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. The review by Parmar, Vala, and Patel (2023) focuses on the application of hybrid catalysts from 1992 to 2022 for the synthesis of these scaffolds, indicating the potential role of complex compounds in developing lead molecules for research and therapeutic purposes (Parmar, Vala, & Patel, 2023).
Mannosidases and Carbohydrate Processing
Enzymatic processing of carbohydrates, including the hydrolysis of mannans to yield mannose, is crucial for various biological and industrial processes. The review by Chauhan and Gupta (2017) provides comprehensive information on microbial mannosidases, highlighting their potential applications in bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. This research area underscores the importance of understanding the structural and functional aspects of complex sugars and related compounds (Chauhan & Gupta, 2017).
C-Mannosylation in Protein Modification
The structural and functional diversity of proteins can be enhanced by post-translational modifications, including C-mannosylation. Crine and Acharya (2021) review the structural aspects of C-mannosylated proteins, focusing on the consensus motif and the stabilization of C-mannopyranosyl groups through hydrogen bonding. This modification plays a significant role in protein stability, secretion, and function, offering insights into novel pathways and functions with implications for human health and biotechnology (Crine & Acharya, 2021).
Synthesis of Carbohydrate Processing Inhibitors
The synthesis of C-glycoside mimetics, including those related to glycosylphosphates and glycosyl amino acids, is crucial for developing inhibitors of carbohydrate processing enzymes. Cipolla, La Ferla, and Nicotra (1997) describe the synthesis of various analogues, highlighting the potential of these compounds in therapeutic applications, particularly as inhibitors of enzymes involved in carbohydrate processing (Cipolla, La Ferla, & Nicotra, 1997).
Propiedades
IUPAC Name |
[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-[[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl]oxy]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O14/c1-9(24)28-7-13-15(30-10(2)25)17(31-11(3)26)19(32-12(4)27)22(34-13)35-16-14-8-29-21(33-14)20-18(16)36-23(5,6)37-20/h13-22H,7-8H2,1-6H3/t13-,14-,15-,16-,17+,18+,19+,20+,21?,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBVUORQLNNAB-NFDGPPLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C3COC(O3)C4C2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)O[C@@H]2[C@H]3COC(O3)[C@@H]4[C@H]2OC(O4)(C)C)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747042 |
Source


|
| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Anhydro-2,3-O-(1-isopropylidene)-4-O-(2,3,4,6-tetra-O-acetyl-alpha-D-mannopyranosyl)-beta-D-mannopyrano | |
CAS RN |
67591-05-3 |
Source


|
| Record name | (2R,3R,4S,5S,6R)-2-[(Acetyloxy)methyl]-6-{[(2S,6S,7R,8R)-4,4-dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.0~2,6~]undecan-7-yl]oxy}oxane-3,4,5-triyl triacetate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

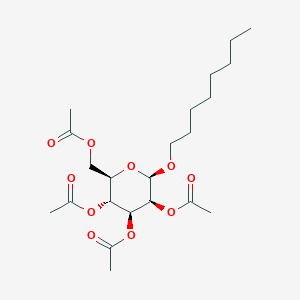

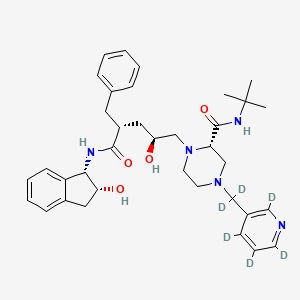
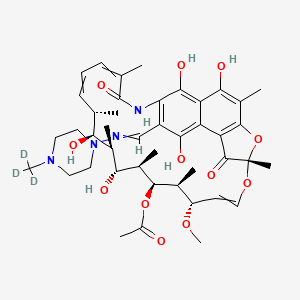



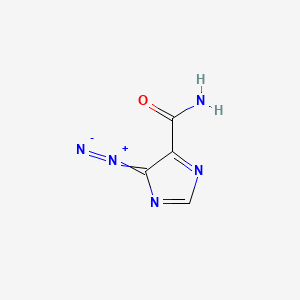
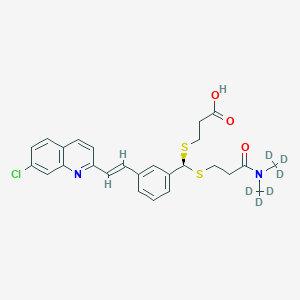

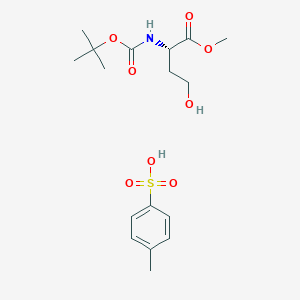
![[2,5-Bis[2-(1,3,3-trimethylindol-2-ylidene)ethylidene]cyclopentylidene]-diphenylazanium;perchlorate](/img/structure/B1140624.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)